PFK-158 is a selective small molecule inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, commonly referred to as PFKFB3. This compound has garnered attention for its ability to inhibit glycolysis in cancer cells, thereby impacting energy metabolism and promoting cell death in various cancer types. PFK-158 has been identified as a first-in-human inhibitor of PFKFB3 and is currently undergoing clinical trials to assess its efficacy and safety in advanced cancer patients .
PFK-158 primarily functions by inhibiting the activity of PFKFB3, which leads to a cascade of metabolic effects:
PFK-158 exhibits significant biological activity, particularly in the context of cancer treatment:
The synthesis of PFK-158 involves several chemical steps that have been optimized for efficiency and yield. Although specific synthetic routes are proprietary, the general approach includes:
PFK-158 is primarily being explored for its applications in oncology:
Interaction studies have shown that PFK-158 can significantly alter cellular responses when combined with other agents:
Several compounds share similarities with PFK-158 in terms of their mechanism of action or target enzyme. Here are some notable examples:
Compound Name | Target Enzyme | Unique Features |
---|---|---|
3-(5-Hydroxyphenyl)-1-(4-(trifluoromethyl)phenyl)urea | PFKFB3 | Exhibits selectivity towards certain cancer types |
AZD3965 | Monocarboxylate transporter 1 (MCT1) | Focuses on lactate transport inhibition |
Dichloroacetate | Pyruvate dehydrogenase kinase | Alters pyruvate metabolism |
PFK-158 stands out due to its specific inhibition of PFKFB3 and its dual role in both metabolic regulation and immunomodulation, making it a unique candidate among glycolytic inhibitors .